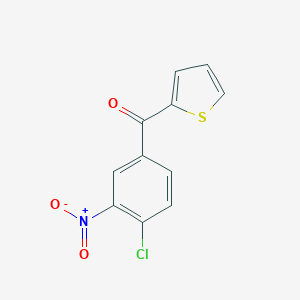

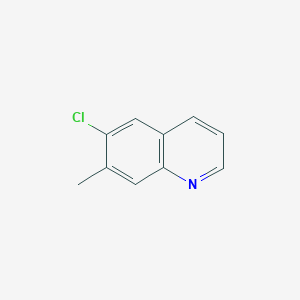

6-Chloro-7-methylquinoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chloroquinoline derivatives, including compounds structurally similar to 6-Chloro-7-methylquinoline, involves multiple steps such as substitution, nitration, reduction, cyclization, and chlorination. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through these steps highlights the complex processes involved in creating such compounds, achieving a total yield of 29.2% (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been extensively studied. For example, the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids demonstrate the intricate intermolecular interactions, specifically the short O—H⋯N hydrogen bond linking the acid and base molecules in each crystal (Gotoh & Ishida, 2020).

Chemical Reactions and Properties

Chloroquinoline derivatives undergo various chemical reactions, forming new compounds with potential biological activity. For instance, the synthesis of 6-chloro-7-arylamino-5,8-isoquinolinediones demonstrated potent in vitro cytotoxic activities against human solid tumor cell lines, indicating the significance of these reactions in medicinal chemistry (Ryu et al., 1999).

Physical Properties Analysis

The physical properties of chloroquinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The detailed investigation of the crystal structure of chloroquinoline derivatives, as demonstrated by the synthesis and structural analysis of compounds like 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, provides valuable insights into their physical characteristics (Cai et al., 2019).

Chemical Properties Analysis

The chemical properties of 6-Chloro-7-methylquinoline, such as reactivity, chemical stability, and interaction with other compounds, are influenced by its functional groups and molecular structure. Studies on the antimicrobial activity of novel 7-chloro-4-aminoquinoline derivatives, which share a core structure with 6-Chloro-7-methylquinoline, reveal the chemical behavior and potential applications of these compounds (Fatima et al., 2021).

Applications De Recherche Scientifique

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

-

Medicinal Chemistry

- Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It exhibits a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .

- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

- Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

-

Synthetic Organic Chemistry

- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

- Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

-

Industrial Applications

-

Pharmaceutical Chemistry

- Quinoline derivatives have been found to exhibit potent antiproliferative activity against cancer cells .

- Among the tested compounds, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide demonstrated potent antiproliferative activity against cancer cells .

-

Antimalarial Research

-

Green Chemistry

Safety And Hazards

When handling 6-Chloro-7-methylquinoline, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended. It should be used only in well-ventilated areas7.

Orientations Futures

Given the versatile applications of quinoline derivatives in various fields, there is a continuous need for the development of novel synthesis methods that are more efficient, cost-effective, and environmentally friendly3. Furthermore, the exploration of the biological and pharmaceutical activities of quinoline derivatives, including 6-Chloro-7-methylquinoline, remains an active area of research2.

Propriétés

IUPAC Name |

6-chloro-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRLXILGYDMNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403942 | |

| Record name | 6-chloro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-methylquinoline | |

CAS RN |

86984-27-2 | |

| Record name | 6-chloro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.